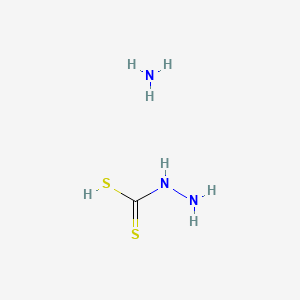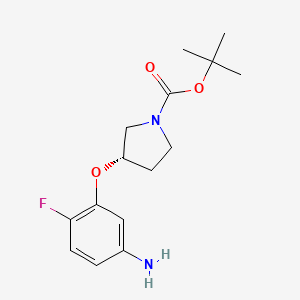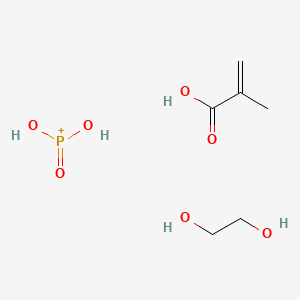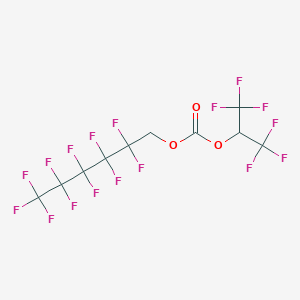![molecular formula C9H11F9O3 B12088977 3-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)oxy]propane-1,2-diol CAS No. 135548-22-0](/img/structure/B12088977.png)
3-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)oxy]propane-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)oxy]propane-1,2-diol is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts significant hydrophobicity and chemical stability, making it valuable in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)oxy]propane-1,2-diol typically involves the reaction of 3,3,4,4,5,5,6,6,6-Nonafluorohexanol with epichlorohydrin under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of the alcohol attacks the epoxide ring of epichlorohydrin, resulting in the formation of the desired diol compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. The final product is typically purified through distillation or recrystallization techniques.
Análisis De Reacciones Químicas
Types of Reactions
3-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)oxy]propane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The primary hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary alcohols.
Substitution: Formation of halogenated derivatives or other substituted compounds.
Aplicaciones Científicas De Investigación
3-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)oxy]propane-1,2-diol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing fluorinated polymers and surfactants.
Biology: Employed in the study of membrane proteins and lipid interactions due to its hydrophobic nature.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical imaging agents.
Industry: Utilized in the production of water-repellent coatings and materials with high chemical resistance.
Mecanismo De Acción
The mechanism of action of 3-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)oxy]propane-1,2-diol is primarily attributed to its hydrophobic and lipophilic properties. The compound can interact with lipid membranes, altering their fluidity and permeability. This interaction is crucial in applications such as drug delivery, where the compound can facilitate the transport of hydrophobic drugs across cell membranes.
Comparación Con Compuestos Similares
Similar Compounds
3,3,4,4,5,5,6,6,6-Nonafluorohexyl methacrylate: Another fluorinated compound used in polymer synthesis.
2,5-Bis((3,3,4,4,5,5,6,6,6-nonafluorohexyl)oxy)terephthalohydrazide: A compound with similar fluorinated chains used in specialized materials.
Uniqueness
3-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)oxy]propane-1,2-diol stands out due to its dual hydroxyl groups, which provide additional sites for chemical modification. This feature enhances its versatility in various synthetic and industrial applications compared to other similar fluorinated compounds.
Propiedades
Número CAS |
135548-22-0 |
|---|---|
Fórmula molecular |
C9H11F9O3 |
Peso molecular |
338.17 g/mol |
Nombre IUPAC |
3-(3,3,4,4,5,5,6,6,6-nonafluorohexoxy)propane-1,2-diol |
InChI |
InChI=1S/C9H11F9O3/c10-6(11,1-2-21-4-5(20)3-19)7(12,13)8(14,15)9(16,17)18/h5,19-20H,1-4H2 |
Clave InChI |
UUPQLJUUKYLIEW-UHFFFAOYSA-N |
SMILES canónico |
C(COCC(CO)O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(E)-Methyl 3-([1,1'-biphenyl]-4-yl)acrylate](/img/structure/B12088922.png)


![Ethyl[2-(methylsulfanyl)ethyl]amine](/img/structure/B12088929.png)






